Cas no 133099-04-4 (Darifenacin)

Darifenacin structure
Nombre del producto:Darifenacin
Número CAS:133099-04-4
MF:C28H30N2O2
Megavatios:426.550007343292
MDL:MFCD00896313
CID:64245
PubChem ID:444031
Darifenacin Propiedades químicas y físicas
Nombre e identificación
-
- 2-(1-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-yl)-2,2-diphenylacetamide
- Darifenacin intermediate
- Darifenacin
- 2-(1-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)-pyrrolidin-3-yl)-2,2-diphenylacetamide
- 3-Pyrrolidineacetamide, 1-[2-(2,3-dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-,(3S)-
- Intermediates of Darifenacin
- UK-88525
- UK 88525
- 3-Pyrrolidineacetamide,1-[2-(2,3-dihydro-5-benzofuranyl)ethyl]-a,a-diphenyl-, (S)-
- (3S)-3-(2-Amino-2-oxo-1,1-diphenylethyl)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-1-pyrrolidine
- (S)-(-)-3-(1-Carbamoyl-1,1-diphenylmethyl)-1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]pyrrolidine
- (S)-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-a,a-diphenyl-3-pyrrolidineacetamide
- (S)-3-(1-Carbamoyl-1,1-diphenylmethyl)-1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]pyrrolidine
- 2-[1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-di(phenyl)acetamide
- 2-{(3S)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl}-2,2-dip
- 2-{(3S)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl}-2,2-diphe
- 2-{(3S)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl}-2,2-dipheny
- (3S)-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetamide
- (s)-1-[2-(2,3-dihydro-5-benzofuranyl) ethyl]-alpha,alpha-diphenyl-3-pyrrolidine acetamide
- Q166476
- 2-((3S)-1-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-yl)-2,2-diphenylacetamide
- 2-{(3S)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl}-2,2-diphenylacetamide
- DARIFENACIN [WHO-DD]
- 2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-di(phenyl)acetamide
- Darifenacin [USAN]
- 3-(S)-(-)-(1-carbamoyl-1,1-diphenylmethyl)-1-[2-(2,3-dihydrobenzofuran-5-y l)ethyl]pyrrolidine
- darifenacine
- UK-88525 (hydrobromide)
- D03654
- UNII-APG9819VLM
- DARIFENACIN [INN]
- SCHEMBL56574
- Darifenacina
- GTPL319
- 2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide
- Enablex
- DARIFENACIN [MI]
- DARIFENACIN [VANDF]
- CHEMBL1346
- 3-Pyrrolidineacetamide, 1-(2-(2,3-dihydro-5-benzofuranyl)ethyl)-alpha,alpha-diphenyl-, (3S)-
- darifenicin
- Darifenacin (USAN/INN)
- (S)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl}-2,2-diphenylacetamide
- AC-302
- 133099-04-4
- 2-((3S)-1-(2-(2,3-DIHYDROBENZOFURAN-5-YL)ETHYL)PYRROLIDIN-3-YL)-2,2-DIPHENYLACETAMIDE.
- DTXSID2048290
- Darifenacinum
- (S)-2-{1-[2-(2,3-Dihydro-benzofuran-5-yl)-ethyl]-pyrrolidin-3-yl}-2,2-diphenyl-acetamide
- G04BD10
- DARIFENACIN (MART.)
- Darifenacin extended release
- AKOS015907962
- HY-A0033
- DTXCID3028265
- 3-(S)-(-)-(1-carbamoyl-1,1-diphenylmethyl)-1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]pyrrolidine
- MLS003876823
- HXGBXQDTNZMWGS-RUZDIDTESA-N
- CS-1168
- SMR002533186
- DARIFENACIN [MART.]
- NS00007299
- DB00496
- EN300-19768793
- NCGC00168775-01
- (S)-1-(2-(2,3-Dihydro-5-benzofuranyl)ethyl)-alpha,alpha-diphenyl-3-pyrrolidineacetamide
- Darifenacin [USAN:INN:BAN]
- (S)-2-(1-(2-(2,3-dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-yl)-2,2-diphenylacetamide
- 3-PYRROLIDINEACETAMIDE, 1-(2-(2,3-DIHYDRO-5-BENZOFURANYL)ETHYL)-.ALPHA.,.ALPHA.-DIPHENYL-, (3S)-
- 2-{1-[2-(2,3-Dihydro-benzofuran-5-yl)-ethyl]-pyrrolidin-3-yl}-2,2-diphenyl-acetamide (Darifenacin)
- APG9819VLM
- [3H]darifenacin
- NCGC00168775-07
- 2-((3S)-1-(2-(2,3-dihydro-1-benzofuran-5-yl)ethyl)pyrrolidin-3-yl)-2,2-diphenylacetamide
- AB01566824_01
- GTPL321
- CHEBI:391960
- BDBM50109647
- AMY40857
- UK88525
- Darifenacin, >=98%
- Darifenacin; 3-Pyrrolidineacetamide, 1-[2-(2,3-dihydro-5-benzofuranyl)ethyl]-a,a-diphenyl-, (3S)-; 3-Pyrrolidineacetamide, 1-[2-(2,3-dihydro-5-benzofuranyl)ethyl]-a,a-diphenyl-, (S)-; (3S)-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-a,a-diphenyl-3-pyrrolidineacetamide; (3
- BRD-K95773607-004-03-8
-
- MDL: MFCD00896313
- Renchi: 1S/C28H30N2O2/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26/h1-12,19,25H,13-18,20H2,(H2,29,31)/t25-/m1/s1
- Clave inchi: HXGBXQDTNZMWGS-RUZDIDTESA-N
- Sonrisas: O=C(N)C(C1=CC=CC=C1)([C@H]2CN(CCC3=CC=C(OCC4)C4=C3)CC2)C5=CC=CC=C5
Atributos calculados
- Calidad precisa: 426.23100
- Masa isotópica única: 426.231
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 32
- Cuenta de enlace giratorio: 7
- Complejidad: 607
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 1
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 4.6
- Superficie del Polo topológico: 55.6A^2
Propiedades experimentales
- Denso: 1.192
- Punto de ebullición: 614.3 °C at 760 mmHg
- Punto de inflamación: 325.3 °C
- índice de refracción: 1.624
- PSA: 55.56000
- Logp: 4.59570
- PKA: pKa (25°): 9.2
- Rotación específica: 25D -20.6° (c = 1.0 in methylene chloride)
Darifenacin Información de Seguridad
- Condiciones de almacenamiento:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Darifenacin PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Chemenu | CM160502-100mg |
2-(1-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)-pyrrolidin-3-yl)-2,2-diphenylacetamide |
133099-04-4 | 98% | 100mg |
$436 | 2021-06-17 | |
TRC | D070500-50mg |
Darifenacin |
133099-04-4 | 50mg |
$454.00 | 2023-05-18 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D125652-100mg |
Darifenacin |
133099-04-4 | 100mg |
¥9,975.00 | 2021-05-25 | ||
DC Chemicals | DC3152-1 g |
Darifenacin |
133099-04-4 | >98% | 1g |
$1500.0 | 2022-02-28 | |
DC Chemicals | DC3152-250 mg |
Darifenacin |
133099-04-4 | >98% | 250mg |
$750.0 | 2022-02-28 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55862-10mg |
Darifenacin |
133099-04-4 | 98% | 10mg |
¥828.00 | 2023-09-07 | |
Chemenu | CM160502-100mg |
2-(1-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)-pyrrolidin-3-yl)-2,2-diphenylacetamide |
133099-04-4 | 98% | 100mg |
$436 | 2022-09-03 | |
A2B Chem LLC | AD26932-5mg |
Darifenacin |
133099-04-4 | 99% | 5mg |
$115.00 | 2024-04-20 | |
MedChemExpress | HY-A0033-25mg |
Darifenacin |
133099-04-4 | 99.54% | 25mg |
¥1680 | 2024-04-20 | |
A2B Chem LLC | AD26932-25mg |
Darifenacin |
133099-04-4 | 99% | 25mg |
$275.00 | 2024-04-20 |
Darifenacin Literatura relevante
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
133099-04-4 (Darifenacin) Productos relacionados
- 1416342-50-1(1-(4-Butyl-phenyl)-6-mercapto-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one)
- 941975-32-2(3-chloro-N-5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl-2,2-dimethylpropanamide)
- 2168170-35-0(2-fluoro-2-methyl-1-{4-methyl-5-(methylamino)methyl-1,3-thiazol-2-yl}propan-1-ol)
- 2172088-12-7(tert-butyl 3-hydroxy-4-(1,2-thiazol-4-yl)pyrrolidine-1-carboxylate)
- 110882-60-5(3-Fluoro-5-nitrobenzonitrile)
- 2013692-30-1({1-(2-methylpyridin-4-yl)methylazetidin-2-yl}methanamine)
- 2012736-62-6(1-(4-bromophenyl)-2-methylcyclohexan-1-ol)
- 1804199-63-0(3-(1-Bromo-2-oxopropyl)-4-(trifluoromethylthio)toluene)
- 2034596-03-5(3-fluoro-4-methoxy-N-2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethylbenzamide)
- 1598123-17-1((4-ethylcyclohexyl)methylhydrazine)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:133099-04-4)Darifenacin

Pureza:99%/99%
Cantidad:25mg/50mg
Precio ($):211.0/316.0